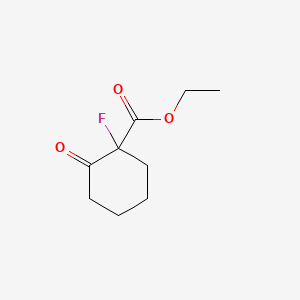

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

描述

Significance of Organofluorine Compounds in Contemporary Chemistry

Organofluorine compounds, organic molecules containing at least one carbon-fluorine (C-F) bond, have become indispensable in numerous sectors of contemporary chemistry and technology. rheniumshop.co.ilchemicalbook.com The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. rheniumshop.co.ilnih.gov This is primarily due to fluorine's unique characteristics: it is the most electronegative element, and the C-F bond is one of the strongest single bonds in organic chemistry. orgsyn.orgaaronchem.com

This unique combination of properties imparts enhanced thermal stability, metabolic resistance, and altered electronic characteristics to the molecule. orgsyn.orgaaronchem.com Consequently, organofluorine compounds are prevalent in a vast array of applications:

Pharmaceuticals: Approximately 20% of all commercialized pharmaceuticals contain fluorine. nih.gov The introduction of fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity to target enzymes. orgsyn.orgnih.gov Notable examples include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib. rheniumshop.co.il

Agrochemicals: A significant portion of modern pesticides and herbicides leverage fluorination to enhance their efficacy and stability. chemicalbook.com

Materials Science: Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are renowned for their exceptional chemical inertness and thermal stability. orgsyn.orgepa.gov Fluorinated materials are also critical in the development of advanced electronic and optoelectronic devices, including solar cells and transistors, where fluorine's electron-withdrawing nature helps tune the material's energy levels. epa.govchemicalbook.com

Reagents: Strongly acidic compounds like triflic acid and trifluoroacetic acid are widely used as catalysts and reagents in organic synthesis, their utility stemming from the electron-withdrawing trifluoromethyl group. chemicalbook.com

The profound impact of what is often termed the "fluorine effect" has established organofluorine chemistry as a vital and rapidly expanding field of research and industrial application. aaronchem.comorgsyn.org

Overview of β-Keto Esters as Versatile Synthons in Organic Chemistry

β-Keto esters are a class of organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. guidechem.com This structural arrangement makes them exceptionally versatile building blocks, or synthons, in organic synthesis. sigmaaldrich.comchemicalbook.com Their utility arises from the presence of multiple reactive sites, allowing them to act as both electrophiles (at the carbonyl carbons) and nucleophiles (at the α-carbon). sigmaaldrich.com

The hydrogen atoms on the carbon situated between the ketone and ester groups (the α-carbon) are particularly acidic. This acidity allows for easy deprotonation by a base to form a highly stabilized enolate ion. guidechem.com This enolate is a potent nucleophile that can participate in a wide range of carbon-carbon bond-forming reactions, which are fundamental to building complex molecular skeletons. guidechem.com

Key synthetic transformations involving β-keto esters include:

Claisen Condensation: A classic reaction for the formation of β-keto esters from simpler ester precursors. sigmaaldrich.com

Alkylation and Acylation: The enolate can be readily alkylated or acylated at the α-carbon.

Decarboxylation: The β-keto ester can be hydrolyzed and subsequently heated to lose carbon dioxide, yielding a ketone.

Due to this rich and predictable reactivity, β-keto esters are key intermediates in the synthesis of a diverse array of more complex molecules, including pharmaceuticals and natural products. sigmaaldrich.comsigmaaldrich.com

The Influence of Fluorine Substitution on Molecular Reactivity and Stereoelectronic Properties

Introducing a fluorine atom into a molecule, particularly adjacent to a reactive center as in an α-fluoro-β-keto ester, exerts profound stereoelectronic effects that can significantly alter its reactivity compared to its non-fluorinated counterpart. orgsyn.org

The primary influences of fluorine substitution include:

Inductive Effect: As the most electronegative element, fluorine is a powerful σ-electron withdrawing group. When placed at the α-position of a keto-ester, it increases the acidity of the remaining α-hydrogen, potentially facilitating enolate formation. Conversely, it can destabilize adjacent carbocationic intermediates. orgsyn.org

Stereoelectronic Effects: The C-F bond is a poor a hyperconjugative donor but a good acceptor. This influences the conformational preferences of the molecule. In cyclic systems like cyclohexanes, the orientation of the C-F bond can have a significant impact on the ring's conformation and the stereochemical outcome of reactions. spectrabase.com The introduction of fluorine can also alter bond lengths and angles within the molecule. chemsynthesis.com

Altered Reaction Pathways: The presence of fluorine can lead to reaction pathways that are not observed in non-fluorinated systems. orgsyn.org For instance, the reactivity of various fluorinated sulfoximines changes dramatically with the number of fluorine atoms, switching from radical to electrophilic to nucleophilic behavior. orgsyn.org

These effects make the chemistry of fluorinated compounds uniquely complex and powerful, enabling the design of molecules with finely tuned properties. chemicalbook.comorgsyn.org

Contextualizing Ethyl 1-fluoro-2-oxocyclohexanecarboxylate within Fluorinated Cyclohexane (B81311) Derivatives

This compound is an α-fluoro-β-keto ester built upon a cyclohexane framework. This positions it at the intersection of several important classes of chemical compounds. Its parent compound, Ethyl 2-oxocyclohexanecarboxylate, is a well-studied β-keto ester used as a starting material in various syntheses. sigmaaldrich.comsigmaaldrich.com The introduction of a single fluorine atom at the α-position (C-1) is expected to significantly modify its chemical behavior.

Fluorinated cyclohexanes are an emerging and important motif in drug discovery and materials science. spectrabase.com The introduction of fluorine atoms onto a cyclohexane ring can create "facially polarized" systems, where one face of the ring is electron-rich (with C-H bonds) and the other is electron-poor (with C-F bonds). This facial polarization can influence molecular interactions, such as protein-ligand binding.

The synthesis of selectively fluorinated cyclohexanes, however, can be challenging. Deoxyfluorination reactions on cyclohexane precursors are often complicated by unanticipated rearrangements proceeding through phenonium ion intermediates, especially when an aryl group is present. The synthesis of this compound would likely involve the direct electrophilic fluorination of its non-fluorinated precursor, Ethyl 2-oxocyclohexanecarboxylate, using a reagent like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®.

While extensive research findings on this compound itself are not widely available in public literature, its structure suggests it is a valuable probe for studying the effects of α-fluorination on the reactivity and stereochemistry of cyclic β-keto esters and a potential building block for more complex fluorinated molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1578-70-7 | rheniumshop.co.ilguidechem.com |

| Molecular Formula | C₉H₁₃FO₃ | rheniumshop.co.il |

| Molecular Weight | 188.2 g/mol | rheniumshop.co.il |

| Physical Properties | Further experimental data such as boiling point and density are not widely reported in publicly available literature. |

Table 2: Physicochemical Properties of the Parent Compound, Ethyl 2-oxocyclohexanecarboxylate

| Property | Value | Source |

| CAS Number | 1655-07-8 | spectrabase.com |

| Molecular Formula | C₉H₁₄O₃ | |

| Molecular Weight | 170.21 g/mol | spectrabase.com |

| Appearance | Clear colorless to pale yellow liquid | chemicalbook.com |

| Boiling Point | 106 °C at 11 mmHg | spectrabase.com |

| Density | 1.064 g/mL at 25 °C | spectrabase.com |

| Refractive Index (n20/D) | 1.477 | spectrabase.com |

Structure

3D Structure

属性

IUPAC Name |

ethyl 1-fluoro-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO3/c1-2-13-8(12)9(10)6-4-3-5-7(9)11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRNDLRGLOAFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448385 | |

| Record name | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-70-7 | |

| Record name | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Studies of Ethyl 1 Fluoro 2 Oxocyclohexanecarboxylate

Reactions at the Carbonyl Moiety

The carbonyl group of ethyl 1-fluoro-2-oxocyclohexanecarboxylate is a key site for chemical modifications, including nucleophilic additions and stereoselective reductions.

Nucleophilic Addition Reactions

The ketone functionality in this compound is susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the adjacent electron-withdrawing fluorine atom and the ester group. While aldehydes are generally more reactive than ketones towards nucleophiles, the presence of the α-fluoro substituent can enhance the electrophilicity of the carbonyl carbon in the title compound. ncert.nic.in

Nucleophilic addition reactions to ketones can proceed via two general mechanisms depending on the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the carbonyl carbon directly, forming a tetrahedral intermediate that is subsequently protonated. youtube.com In contrast, weaker nucleophiles often require acid catalysis to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. alaska.edu

In the context of α,β-unsaturated ketones, nucleophiles can add either directly to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition). libretexts.orglibretexts.org For this compound, which is a saturated keto ester, only 1,2-addition to the carbonyl group is expected. The addition of various nucleophiles, such as organometallic reagents, cyanides, and amines, can lead to the formation of a diverse array of tertiary alcohols. The specific outcomes of such reactions with this compound would depend on the chosen nucleophile and reaction conditions.

Stereoselective Reduction of the Ketone (e.g., by ketoreductases to α-fluoro-β-hydroxy esters)

The reduction of the ketone in α-fluoro-β-keto esters, such as this compound, to the corresponding α-fluoro-β-hydroxy esters is a synthetically important transformation, as the products are valuable chiral building blocks. alaska.edu The use of ketoreductases (KREDs) for this purpose is particularly advantageous as it can proceed with high stereoselectivity through a dynamic reductive kinetic resolution (DYRKR). alaska.eduresearchgate.net

In a study on the stereoselective reduction of racemic α-fluoro-β-keto esters, commercially available KRED enzymes were employed to synthesize α-fluoro-β-hydroxy esters. alaska.edu The process involved a DYRKR, where the enzyme selectively reduces one enantiomer of the starting material while the other enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of a single stereoisomer of the product. The study demonstrated that different KREDs could produce either the syn or anti diastereomer with high diastereomeric and enantiomeric excess. alaska.edu

For instance, the reduction of various aromatic α-fluoro-β-keto esters using KRED-110 consistently yielded the anti (2S, 3S) isomer, while KRED-130 favored the formation of the syn (2S, 3R) isomer, albeit with lower diastereoselectivity in some cases. alaska.edu This enzymatic approach provides a powerful tool for accessing optically pure α-fluoro-β-hydroxy esters, which are precursors to medicinally relevant compounds like fluorinated amino acids. alaska.edualaska.edu

Stereoselective Reduction of Aromatic α-Fluoro-β-keto Esters by Ketoreductases

| Substrate (Ar) | Enzyme | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenyl | KRED-110 | anti (2S, 3S) | >99:1 | >99% | 85 | alaska.edu |

| Phenyl | KRED-130 | syn (2S, 3R) | 95:5 | >99% | 88 | alaska.edu |

| 4-Fluorophenyl | KRED-110 | anti (2S, 3S) | >99:1 | >99% | 82 | alaska.edu |

| 4-Fluorophenyl | KRED-130 | syn (2S, 3R) | 90:10 | >99% | 91 | alaska.edu |

Reactions at the α-Carbon and Ester Group

The presence of the ester group and the acidic α-proton (in the non-fluorinated analogue) allows for a variety of reactions at the α-carbon. In the case of this compound, the α-position is already substituted with a fluorine atom, which influences the reactivity of this position and the adjacent ester group.

α-Alkylation and Acylation Reactions

The α-alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction. aklectures.com For cyclic β-keto esters, asymmetric α-alkylation can be achieved with high enantioselectivity using phase-transfer catalysis. rsc.orgrsc.org This method has been successfully applied to various cyclic β-keto esters and amides using cinchona alkaloid-derived catalysts, affording products with excellent enantiopurities (up to 98% ee) and good yields. rsc.orgrsc.org

While the α-position of this compound is already occupied by a fluorine atom, precluding direct α-alkylation, the principles of enolate formation and reaction with electrophiles are still relevant. The parent compound, ethyl 2-oxocyclohexanecarboxylate, can be readily alkylated at the α-position. For example, its reaction with allyl bromide in the presence of a base yields ethyl 1-allyl-2-oxocyclohexanecarboxylate.

Deacylation Reactions (e.g., for the synthesis of α-fluoro-α,β-unsaturated esters)

A significant transformation of α-fluoro-β-keto esters is their conversion into α-fluoro-α,β-unsaturated esters through a deacylation process. organic-chemistry.orgthieme-connect.com This reaction provides a highly stereoselective route to these valuable compounds, which are important building blocks for biologically active molecules. organic-chemistry.orgthieme-connect.com

The reaction proceeds through a one-pot process that combines nucleophilic addition of an aldehyde, intramolecular nucleophilic addition, and elimination. organic-chemistry.orgthieme-connect.com The choice of base and solvent is crucial for the success of this transformation. Studies have shown that cesium carbonate as the base and acetonitrile (B52724) as the solvent at 40°C provide optimal conditions, leading to excellent yields and high stereoselectivity (up to 99:1 Z/E ratio). organic-chemistry.org

This methodology has been applied to a range of aldehydes and α-fluoro-β-keto esters. Electron-withdrawing substituents on the aldehyde were found to enhance the reaction efficiency. organic-chemistry.org

Synthesis of α-Fluoro-α,β-unsaturated Esters via Deacylation

| α-Fluoro-β-keto Ester | Aldehyde | Base | Solvent | Yield (%) | Z/E Ratio | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Benzaldehyde | Cs₂CO₃ | MeCN | 80 | 99:1 | organic-chemistry.org |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | 4-Nitrobenzaldehyde | Cs₂CO₃ | MeCN | 92 | 99:1 | organic-chemistry.org |

| Ethyl 2-fluoro-3-oxo-3-(4-methoxyphenyl)propanoate | Benzaldehyde | Cs₂CO₃ | MeCN | 63 | 99:1 | organic-chemistry.org |

| Ethyl 2-fluoro-3-oxobutanoate | Benzaldehyde | Cs₂CO₃ | MeCN | <20 | - | organic-chemistry.org |

Condensation Reactions Involving the β-Keto Ester Functionality

The β-keto ester moiety is well-known to participate in various condensation reactions. The Knoevenagel condensation, for example, involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product. wikipedia.org

In the context of cyclic β-keto esters like ethyl 2-oxocyclohexanecarboxylate, condensation with malononitrile (B47326) has been studied. rsc.orgrsc.org The reaction conditions can significantly influence the product distribution. For instance, the condensation of ethyl 2-oxocyclohexanecarboxylate with malononitrile in the presence of ammonium (B1175870) acetate-acetic acid in a benzene-ethanol mixture was reported to yield a pyridine (B92270) derivative. rsc.orgrsc.org However, when the reaction was carried out in benzene (B151609) without ethanol, the "normal" dicyanomethylene condensation product was obtained in high yield. rsc.org These findings highlight the rich and sometimes complex reactivity of cyclic β-keto esters in condensation reactions. While specific examples for the fluorinated analog are scarce, similar reactivity patterns can be anticipated.

Cyclohexane (B81311) Ring Transformations

The cyclohexane ring of this compound is susceptible to a variety of transformations that alter the carbocyclic framework. These include reactions that lead to smaller ring systems, incorporate oxygen atoms through oxidative processes, or result in complete aromatization.

Ring Contraction Reactions (e.g., with fluoroalkanesulfonyl azides leading to cyclopentanecarboxylates)

Ring contraction of cyclic β-keto esters can be achieved through several methods, with the reaction of their corresponding α-diazo compounds via a Wolff rearrangement being a classic example. wikipedia.orgorganic-chemistry.org For this compound, this would first involve conversion to an α-diazo-β-keto ester. However, a more direct approach involves the use of sulfonyl azides.

The reaction of β-keto esters with sulfonyl azides, such as tosyl azide (B81097) or more electrophilic fluoroalkanesulfonyl azides, in the presence of a base like triethylamine, can lead to different products depending on the azide's structure and the solvent's polarity. acs.orgnih.gov While diazo transfer is a common outcome, a competitive pathway is a Favorskii-type ring contraction. For this compound, the reaction with a highly electrophilic sulfonyl azide, like trifluoromethanesulfonyl azide, is expected to favor ring contraction. acs.orgnih.gov This process is enhanced in polar solvents and results in the formation of the corresponding ethyl cyclopentanecarboxylate (B8599756) derivative. The mechanism involves the initial formation of an adduct, which, instead of undergoing diazo transfer, rearranges with the expulsion of the sulfonyl amide and subsequent ring contraction.

Table 1: Ring Contraction of β-Keto Esters with Sulfonyl Azides

| Reagent | Substrate Type | Expected Product | Key Factors |

|---|---|---|---|

| Trifluoromethanesulfonyl azide | Cyclic β-Keto Ester | Ring-contracted ester | High azide electrophilicity, polar solvent |

The alternative Wolff rearrangement pathway would involve the synthesis of the α-diazo derivative of this compound, followed by thermal, photochemical, or metal-catalyzed (e.g., Ag₂O) extrusion of dinitrogen. wikipedia.orgorganic-chemistry.org This generates a ketene (B1206846) intermediate which, in the presence of a nucleophile like water or an alcohol, would yield the cyclopentanecarboxylic acid or ester, respectively. The presence of the fluorine atom is not expected to inhibit the rearrangement.

Oxidative Rearrangements (e.g., Baeyer-Villiger oxidation derivatives)

The Baeyer-Villiger oxidation is a powerful tool for converting ketones into esters or lactones. adichemistry.com In the case of this compound, a cyclic ketone, the reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would lead to a lactone (a cyclic ester).

The regioselectivity of this oxidation is dictated by the migratory aptitude of the groups attached to the carbonyl carbon. The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. stackexchange.com The group better able to stabilize a positive charge in the transition state migrates preferentially.

For this compound, the carbonyl carbon is flanked by a quaternary, fluorine-bearing carbon (C1) and a methylene group (C6).

Migration of C1: This is a quaternary center, which typically has a high migratory aptitude. However, the strong electron-withdrawing effect of the fluorine atom and the ester group would destabilize any developing positive charge, thus decreasing its migratory ability.

Migration of C6: This is a secondary alkyl carbon, which has a moderate migratory aptitude.

Studies on the Baeyer-Villiger oxidation of α-fluorocyclohexanones have shown that the primary stereoelectronic effect is a dominant factor. researchgate.net For the reaction to proceed, the migrating C-C bond must be anti-periplanar to the O-O bond of the peroxy acid in the Criegee intermediate. researchgate.net Despite the generally lower migratory aptitude of secondary carbons compared to tertiary ones, the stereoelectronic requirements and the deactivating effect of the α-fluoro substituent often lead to the migration of the less substituted carbon. researchgate.net Therefore, in the oxidation of this compound, the migration of the C6 methylene group is anticipated, leading to the formation of a seven-membered lactone.

Table 2: Predicted Regioselectivity in Baeyer-Villiger Oxidation

| Migrating Group | Position | Electronic/Steric Factors | Predicted Outcome |

|---|---|---|---|

| -C(F)(COOEt)- | C1 | Quaternary, but destabilized by electron-withdrawing F and COOEt groups. | Less likely to migrate. |

Oxidative Dehydrogenation Processes and Unanticipated Aromatization Pathways

The conversion of cyclohexanone (B45756) derivatives to the corresponding phenols or other aromatic compounds via oxidative dehydrogenation is a synthetically valuable transformation. nih.gov For this compound, such a process would lead to a highly substituted aromatic ring. Catalytic systems, often employing palladium on carbon (Pd/C) at high temperatures or other oxidizing agents, can effect this aromatization. nih.gov

A related and more specialized transformation is the deoxytrifluoromethylation/aromatization of cyclohexanones, which has been shown to convert cyclohexanone substrates into trifluoromethyl arenes. nih.gov While this specific reaction introduces a CF₃ group, the underlying principle of a one-pot aromatization sequence is relevant. A similar strategy could potentially be adapted for this compound, where the existing fluorine atom would be incorporated into the final aromatic product. The reaction would likely proceed through a series of dehydrogenation steps, ultimately leading to the formation of ethyl 2-fluoro-6-hydroxybenzoate or its tautomer, following the loss of the ester group under harsh conditions or subsequent rearrangement. The stability of the C-F bond under these conditions is a critical factor for the successful synthesis of the fluorinated aromatic product.

Transition Metal-Catalyzed Reactions

The reactivity of this compound is significantly expanded through the use of transition metal catalysis, particularly with palladium. These methods allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Methodologies Involving Fluorinated Cyclohexane Substrates

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. For substrates like this compound, the α-position to the ketone is a key site for functionalization. The palladium-catalyzed α-arylation of α-fluoroketones has been established as a viable method for C-C bond formation. berkeley.edu This reaction typically involves the coupling of an aryl halide (or triflate) with the enolate of the α-fluoroketone.

For this compound, direct α-arylation is not possible as the α-position is already quaternized with fluorine. However, related cross-coupling strategies can be envisaged. For instance, if the substrate were modified to possess a leaving group, such as a halide or triflate, at another position on the ring, standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed. The presence of the α-fluoro-β-keto ester moiety would remain a valuable structural feature in the product. Palladium-catalyzed cross-coupling reactions of fluorinated alkenes and perfluoroarenes have been extensively studied, demonstrating the compatibility of C-F bonds under many catalytic conditions. mdpi.commdpi.com

Selective Functionalization via Palladium Catalysis (e.g., carbonylation)

Palladium catalysis offers routes for selective functionalization, including the introduction of carbonyl groups. acs.orgresearchgate.net The chemistry of palladium enolates derived from β-keto esters is particularly rich. nih.gov For example, allyl β-keto carboxylates undergo palladium-catalyzed decarboxylation to form π-allylpalladium enolates, which can then participate in a variety of subsequent reactions. nih.gov

A key transformation applicable to derivatives of this compound is palladium-catalyzed carbonylation. If an iodo- or bromo- substituent were introduced onto the cyclohexane ring, a palladium-catalyzed carbonylation reaction (in the presence of carbon monoxide and an alcohol) could be used to install an additional ester group. This approach has been demonstrated for the carbonylation of iodo-derivatives of other fluorinated cyclohexanes, yielding novel building blocks. The scalability and chemoselectivity of palladium-catalyzed carbonylation of cyclic β-chloro enones to form γ-keto esters also highlights the potential of such strategies. acs.org

Furthermore, palladium-catalyzed β-arylation of α-keto esters provides a method to introduce aryl groups. nih.gov While this compound is a β-keto ester, this specific reaction targets the γ-position relative to the ester, which corresponds to the C3 position of the cyclohexane ring. This dehydrogenative functionalization would require a catalyst system capable of activating the C-H bond at this position, leading to a new C-C bond and providing access to a range of complex, fluorinated cyclic compounds. acs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Fluoroalkanesulfonyl azide |

| Ethyl cyclopentanecarboxylate |

| Tosyl azide |

| Trifluoromethanesulfonyl azide |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Ethyl 2-fluoro-6-hydroxybenzoate |

Halogenation Reactions at the α-Position (e.g., using hypervalent iodine reagents)

The introduction of a halogen atom at the α-position of β-keto esters is a synthetically valuable transformation, yielding versatile building blocks for further organic synthesis. In the context of this compound, this reaction leads to the formation of a quaternary carbon center bearing both a fluorine and another halogen atom. The use of hypervalent iodine reagents for such transformations has gained considerable attention due to their mild reaction conditions, high efficiency, and reduced environmental impact compared to traditional halogenating agents. nih.govacs.org

Research into the α-halogenation of β-keto esters has demonstrated the efficacy of hypervalent iodine(III) reagents as powerful electrophilic halogenating agents. jku.at These reagents are particularly useful for the α-chlorination of various β-keto esters. nih.govresearchgate.net While direct studies on this compound are not extensively documented in the reviewed literature, the established reactivity of similar substrates provides a strong basis for predicting its behavior.

A general approach for the α-chlorination of β-keto esters involves the use of a hypervalent iodine-based Cl-transfer reagent, often in conjunction with a catalyst to induce asymmetry. nih.govresearchgate.netjku.at For instance, cinchona alkaloids have been successfully employed as organocatalysts in the asymmetric α-chlorination of a range of β-keto esters with hypervalent iodine reagents, affording good yields and enantioselectivities. jku.atnih.govresearchgate.net The proposed mechanism suggests that the catalyst reacts with the chlorinating agent to form a chiral electrophilic Cl-transfer reagent in situ. nih.govresearchgate.net

The general reaction scheme for the α-halogenation of this compound using a hypervalent iodine reagent can be depicted as follows:

Scheme 1: Postulated α-Halogenation of this compound using a Hypervalent Iodine Reagent.

In this proposed reaction, the enolate of this compound attacks the electrophilic halogen of the hypervalent iodine reagent (where X can be Cl, Br, or I), leading to the formation of the corresponding α-halo-α-fluoro-β-keto ester.

Detailed research findings on analogous systems have been reported, providing insight into the potential reaction conditions and outcomes for the halogenation of this compound. The table below summarizes typical conditions and results for the α-chlorination of various β-keto esters using hypervalent iodine reagents, which can be considered indicative for the target compound.

| Entry | β-Keto Ester Substrate | Hypervalent Iodine Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | Ethyl 2-oxocyclopentanecarboxylate | 1-Chloro-1,2-benziodoxol-3(1H)-one | Cinchonidine | Toluene | -20 | 85 | nih.gov |

| 2 | Ethyl 2-oxocyclohexanecarboxylate | 1-Chloro-1,2-benziodoxol-3(1H)-one | Cinchonidine | Toluene | -20 | 92 | nih.gov |

| 3 | Ethyl benzoylacetate | 1-Chloro-1,2-benziodoxol-3(1H)-one | Cinchonidine | Toluene | -20 | 78 | researchgate.net |

| 4 | tert-Butyl 2-oxocyclohexanecarboxylate | 1-Chloro-1,2-benziodoxol-3(1H)-one | Cinchonidine | Toluene | -20 | 95 | researchgate.net |

This data indicates that hypervalent iodine reagents are highly effective for the α-chlorination of cyclic β-keto esters, achieving high yields under mild, cryo-conditions. The presence of the α-fluoro substituent in this compound is expected to influence the reactivity of the enolate, but the general feasibility of the halogenation remains high. Further research is warranted to explore the specific conditions and outcomes for the α-halogenation of this particular fluorinated substrate.

Stereochemical Aspects in the Synthesis and Reactions of Ethyl 1 Fluoro 2 Oxocyclohexanecarboxylate

Control of Diastereoselectivity in Synthetic Pathways

The synthesis of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate typically involves the electrophilic fluorination of the precursor, Ethyl 2-oxocyclohexanecarboxylate. chemicalbook.comsigmaaldrich.comnih.gov When the cyclohexane (B81311) ring is substituted, the incoming fluorine atom can be directed to either the syn or anti face relative to the existing substituent, leading to the formation of diastereomers.

The control of diastereoselectivity is governed by the steric and electronic environment of the enolate intermediate that reacts with the electrophilic fluorine source. The choice of fluorinating agent, solvent, and reaction conditions can influence the facial selectivity of the fluorination. For instance, bulky fluorinating agents may exhibit a preference for attacking from the less hindered face of the enolate. The conformation of the cyclohexane ring in the transition state also plays a crucial role in determining the final diastereomeric ratio.

In related systems, the reduction of the ketone in α-fluoro-β-keto esters can be achieved with high diastereoselectivity. The existing C-F stereocenter directs the approach of a reducing agent, leading to the preferential formation of one diastereomer of the corresponding β-fluoro-α-hydroxy ester. This stereocontrol is vital for the synthesis of complex molecules with multiple contiguous stereocenters.

Strategies for Achieving High Enantioselectivity in Catalytic Processes

Achieving high enantioselectivity in the synthesis of this compound requires the use of chiral catalysts to differentiate between the two enantiotopic faces of the prochiral enolate precursor. Both metal-catalyzed and organocatalytic methods have been developed for the asymmetric electrophilic fluorination of β-keto esters. mdpi.comnih.gov

Metal-Catalyzed Methods: A significant advancement in this area involved the use of titanium complexes with chiral ligands like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). For example, the fluorination of α-substituted acyclic β-keto esters using a Ti/TADDOL complex and Selectfluor® as the fluorine source has yielded products with enantiomeric excesses (ee) ranging from 62–90%. mdpi.comresearchgate.net These catalysts create a chiral pocket around the active site, forcing the fluorinating agent to approach the substrate from a specific direction, thus leading to an excess of one enantiomer.

Organocatalytic Methods: Phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective fluorination of β-keto esters. mdpi.comresearchgate.net Chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, are used to form a chiral ion pair with the enolate of the β-keto ester. This complex then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), transferring chirality to the product. The enantioselectivity of these reactions is highly dependent on the structure of the phase-transfer catalyst, the solvent system, and the nature of the fluorinating agent.

Below is a table summarizing representative results for the catalytic enantioselective fluorination of β-keto esters, which is the core reaction for producing chiral this compound.

| Catalyst System | Substrate Type | Fluorinating Agent | Yield (%) | ee (%) |

| Ti/TADDOL Complex | Acyclic β-keto ester | Selectfluor® | - | 62-90 mdpi.com |

| Chiral Phosphoric Acid | 3-Substituted Oxetane | - | up to 98 | up to 94 nih.gov |

| Chiral Phosphine | Hydroxy-2-alkynoate | - | Good | High nih.gov |

| Cinchonidine-derived PTC | Glycine ethyl ester derivative | trans-1,4-dibromo-2-butene | 78 | 77.4 researchgate.net |

This table presents data for analogous reactions to illustrate the effectiveness of different catalytic strategies.

Synthesis and Control of Multiple Contiguous Stereogenic Centers

The chiral scaffold of this compound is a valuable starting point for the synthesis of more complex molecules containing multiple contiguous stereogenic centers. The existing stereocenter at C1 can exert significant stereochemical influence on subsequent reactions at adjacent positions, particularly at the C2 carbonyl group.

For example, the diastereoselective reduction of the ketone in an enantiomerically pure α-fluoro-β-keto ester can generate a new stereocenter at C2, resulting in a β-fluoro-α-hydroxy ester. The stereochemical outcome of this reduction is dictated by the directing effect of the fluorine and ethoxycarbonyl group. This approach allows for the controlled construction of two adjacent stereocenters. Further functionalization of the cyclohexane ring can introduce additional stereocenters, with their configurations often influenced by the pre-existing stereochemistry. The synthesis of optically active β-fluoro-α-hydroxy and β-fluoro-α-amino acid derivatives has been achieved through the catalytic asymmetric mono-fluorination of α-keto esters followed by one-pot transformations. researchgate.net

Determination of Absolute Stereochemistry (e.g., Mosher ester analysis)

Determining the absolute configuration (R or S) of the fluorinated stereocenter is crucial. While X-ray crystallography provides definitive proof, it requires the formation of suitable crystals. usm.edu A widely used alternative is the Mosher ester analysis, an NMR-based method. usm.eduumn.edunih.gov

This technique is typically applied to chiral alcohols or amines. umn.edunih.govspringernature.com To apply it to this compound, the ketone at C2 would first be stereoselectively reduced to a hydroxyl group, yielding a diastereomeric mixture of ethyl 1-fluoro-2-hydroxycyclohexanecarboxylates. After separating the diastereomers, each can be analyzed.

The process involves two separate reactions on the chiral alcohol:

Esterification with the (R)-enantiomer of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. usm.edu

Esterification with the (S)-enantiomer of MTPA. umn.edu

This creates a pair of diastereomeric MTPA esters. oregonstate.edu Because these esters are diastereomers, their protons will have different chemical shifts in the ¹H NMR spectrum. nih.gov By comparing the spectra of the (R)-MTPA and (S)-MTPA esters, a difference in chemical shifts (Δδ = δS - δR) can be calculated for protons on either side of the newly formed ester linkage. oregonstate.edu According to the established model of the Mosher esters' conformation, a positive Δδ value for a set of protons indicates they are on one side of the MTPA phenyl group, while a negative Δδ indicates they are on the other. This pattern allows for the unambiguous assignment of the absolute configuration of the carbinol carbon, and by extension, helps to deduce the configuration of the original fluorinated stereocenter. usm.eduumn.edu

Conformational Analysis and Stereochemical Impact of the Fluorine Atom

The presence of a fluorine atom at a stereogenic center significantly impacts the conformational equilibrium of the cyclohexane ring. beilstein-journals.org For a monosubstituted 2-fluorocyclohexanone (B1314666), a dynamic equilibrium exists between two chair conformations, one with the fluorine in an axial position and one with it in an equatorial position. nih.govnih.gov

The stability of these conformers is influenced by several factors:

Steric Interactions: The bulky ethoxycarbonyl group at the C1 position will strongly prefer an equatorial orientation to minimize steric strain (A-value).

Gauche Effect: This effect describes the tendency of adjacent electronegative groups to adopt a gauche conformation. An axial fluorine atom is gauche to the C2 carbonyl group, which can be a stabilizing interaction. nih.gov

Hyperconjugation: Stereoelectronic interactions, such as the delocalization of electron density from a σC–H bond into the antibonding orbital of the C–F bond (σC–H → σ*C–F), can stabilize certain conformations. nih.govnih.gov

In the gas phase, 2-fluorocyclohexanone exists predominantly in the axial conformation. beilstein-journals.org However, in solution, the equatorial form can become more stable. beilstein-journals.org For this compound, the large ethoxycarbonyl group likely forces the ring into a conformation where this group is equatorial. The fluorine atom's preference for an axial or equatorial position will then be a balance between minimizing steric clash with the equatorial ester group and optimizing the aforementioned stereoelectronic effects. This conformational bias, in turn, dictates the molecule's reactivity and its interactions with chiral catalysts or reagents.

Spectroscopic and Structural Elucidation of Ethyl 1 Fluoro 2 Oxocyclohexanecarboxylate Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for structural assignments and stereochemical analysis)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Ethyl 1-fluoro-2-oxocyclohexanecarboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR: This technique would identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Key expected signals would include a triplet and a quartet for the ethyl ester group, and a series of multiplets for the cyclohexanone (B45756) ring protons. The presence of the electronegative fluorine atom and the carbonyl group would influence the chemical shifts of adjacent protons.

¹³C NMR: This spectrum would reveal the number of unique carbon atoms. Expected signals would include those for the carbonyl carbon, the ester carbonyl carbon, the quaternary carbon bearing the fluorine atom (which would show a characteristic large one-bond carbon-fluorine coupling, ¹JCF), the carbons of the ethyl group, and the remaining methylene (B1212753) carbons of the cyclohexane (B81311) ring.

¹⁹F NMR: As a nucleus with spin ½ and 100% natural abundance, ¹⁹F NMR is highly informative. For this compound, the spectrum would likely show a single resonance for the fluorine atom. The coupling of this fluorine to adjacent protons (²JHF and ³JHF) would be observable in both the ¹H and ¹⁹F spectra, providing critical information for stereochemical assignment. The chemical shift of the fluorine signal itself is highly sensitive to its electronic environment.

No specific, experimentally verified NMR data tables for this compound could be located in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS)

A specific ESI-MS fragmentation pattern table for this compound is not available in the searched literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of:

C=O stretching (ketone): Typically found around 1715 cm⁻¹.

C=O stretching (ester): Typically found at higher wavenumbers than ketones, around 1740 cm⁻¹.

C-O stretching (ester): Found in the 1300-1000 cm⁻¹ region.

C-F stretching: A strong absorption typically in the 1400-1000 cm⁻¹ region, which may overlap with other signals in the fingerprint region.

The precise location of these peaks can provide insight into the molecular structure and conformation.

Table 1: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ketone) | ~1715 |

| C=O (Ester) | ~1740 |

| C-O (Ester) | 1300 - 1000 |

| C-F | 1400 - 1000 |

Note: This table is based on general spectroscopic principles, not on experimental data for the specific compound.

X-ray Crystallography for Definitive Structural Determination and Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat). It would also definitively establish the stereochemical relationship between the fluorine atom and the ethyl carboxylate group. This technique is particularly valuable for complex stereochemical analysis. researchgate.netmdpi.commdpi.com

No published X-ray crystal structure or associated crystallographic data for this compound was found during the literature search.

Mechanistic Investigations and Computational Chemistry in Fluorinated β Keto Ester Chemistry

Elucidation of Reaction Mechanisms for Fluorination and Subsequent Transformations

The primary method for synthesizing α-fluorinated β-keto esters is through electrophilic fluorination of the corresponding β-keto ester enolate. The mechanism of this transformation, particularly with the widely used N-F class of reagents like Selectfluor™, has been a subject of considerable debate. wikipedia.org The central question revolves around whether the reaction proceeds through a direct bimolecular nucleophilic substitution (S_N2) pathway or a single-electron transfer (SET) process. wikipedia.org

Evidence supporting the S_N2 mechanism includes kinetic studies of the fluorination of 1,3-dicarbonyl compounds, which are consistent with this pathway. wikipedia.org Furthermore, radical probe experiments using substrates designed to rearrange if a radical intermediate is formed have often failed to yield rearranged products, arguing against a long-lived radical species. wikipedia.org

Conversely, the SET mechanism proposes an initial electron transfer from the enolate to the electrophilic fluorinating agent, generating a radical cation and a fluorine radical, which then rapidly combine. wikipedia.org Proponents of this pathway argue that the radical intermediates may have lifetimes too short to be detected by conventional radical probes. wikipedia.org More recent investigations into benzylic fluorinations have identified mechanisms involving charge-transfer complexes between the substrate and the fluorinating agent, which can lead to either radical-based C-H fluorination or SET-driven decarboxylative fluorination depending on the conditions. nih.govacs.org

In the specific context of ethyl 2-oxocyclohexanecarboxylate, the reaction is initiated by deprotonation to form the nucleophilic enolate, which then attacks the electrophilic fluorine source. In catalytic systems, this can proceed through various activated species. For instance, palladium-catalyzed reactions may involve a Pd(IV)-F intermediate that transfers fluorine to the nucleophile. nih.gov Organocatalytic methods can involve the formation of an enamine from the ketone and a chiral amine catalyst, which then attacks the fluorinating agent. nih.govacs.org

Role of Intermediates and Transition States in Catalytic Cycles

In catalytic enantioselective fluorinations, the stereochemical outcome is dictated by the structure of the transition state. The nature of the intermediates and transition states varies significantly with the type of catalysis employed.

Metal Catalysis: In reactions catalyzed by metal complexes, such as those involving Titanium/TADDOL or Copper/bis(oxazoline) systems, the β-keto ester coordinates to the metal center, which acts as a Lewis acid. mdpi.comnih.gov This coordination enhances the acidity of the α-proton, facilitating the formation of a chiral metal enolate intermediate. The electrophilic fluorinating agent then approaches this complex. The facial selectivity of the fluorine transfer is controlled by the steric and electronic environment created by the chiral ligand, which blocks one face of the enolate from attack. For example, a pioneering study used a Ti/TADDOL complex with Selectfluor® to achieve the catalytic α-fluorination of α-substituted acyclic β-keto esters. mdpi.comnih.gov

Organocatalysis: Asymmetric fluorination can be achieved through a combination of enamine catalysis and chiral anion phase-transfer catalysis. In the case of α-branched cyclohexanones, it is proposed that the ketone forms an enamine intermediate with a protected amino acid catalyst, while the Selectfluor™ reagent is activated by a chiral phosphoric acid catalyst. nih.govacs.org The two activated components are believed to unite via a hydrogen-bonded transition state, which orients the reactants precisely to induce high stereoselectivity. nih.gov

Computational Insights: Density Functional Theory (DFT) studies on related systems, such as the trifluoromethylthiolation of β-keto esters catalyzed by cinchona alkaloids, have been instrumental in modeling potential reaction pathways. mdpi.com These calculations have helped to favor a dual activation model, where the catalyst interacts with both the nucleophile and the electrophile through hydrogen bonding, over other possibilities. For some reactions, an S_N2-like saddle point transition state has been identified as the most favorable pathway. mdpi.com

Application of Density Functional Theory (DFT) and Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the mechanisms of fluorination reactions. mdpi.com These methods provide insights into reaction energetics, geometries of intermediates and transition states, and electronic properties that are often difficult to obtain experimentally.

DFT calculations have been employed to:

Evaluate Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can map out the potential energy surface of a reaction. This allows for the differentiation between competing mechanisms, such as the S_N2 versus SET pathways in electrophilic fluorination. mdpi.com For instance, DFT was used to model the solvent effect in a MgBr₂·OEt₂-mediated intramolecular allylation, revealing why different solvents led to different product diastereomers. acs.org

Predict Electrophilicity and Reactivity: Quantum chemical calculations can quantify the electrophilicity of different fluorinating agents. A quantitative reactivity scale for ten common N-F reagents was established through kinetic studies, providing a framework for selecting the appropriate reagent for a specific transformation. nih.govrsc.org Theoretical descriptors based on electron affinity can predict the most likely sites for nucleophilic attack on complex molecules. mdpi.com

Investigate Tautomerism: For β-keto esters, which can exist in keto-enol tautomeric forms, DFT calculations can determine the relative stability of each tautomer under different conditions and their respective reactivities. researchgate.net

Below is a table summarizing the application of computational methods in studying reactions relevant to fluorinated β-keto esters.

| Computational Method | System Studied | Finding |

| DFT (B3LYP) | Trifluoromethylthiolation of β-keto esters catalyzed by cinchona alkaloids. | Supported a dual activation mechanism via a hydrogen-bonded transition state and an S_N2-like saddle point. mdpi.com |

| DFT (M06-2x) | Reactivity of various β-keto esters. | Calculated reactivity descriptors to predict sites of nucleophilic attack and compare the reactivity of different esters. mdpi.com |

| DFT and TDDFT (B3LYP) | Absorbance and emission energies of fluorophores. | Computed electronic transitions to understand spectroscopic properties. nih.gov |

| DFT (B3LYP) | Keto-enol tautomerism of 1,3-dicarbonyl compounds. | Determined the relative stabilities of tautomers and the structural and quantum chemical properties of each form. researchgate.net |

| Ab initio and DFT | Mechanism of enamine formation. | Unraveled the mechanistic details, showing that both the initial amine addition and subsequent dehydration have high activation barriers for a unimolecular process. acs.org |

Analysis of Stereoelectronic Effects Exerted by the Fluorine Substituent

The fluorine atom at the α-position of a keto ester exerts powerful stereoelectronic effects that influence both the conformation and reactivity of the molecule. wikipedia.org These effects arise from the interaction of molecular orbitals, particularly the overlap between filled (bonding or non-bonding) orbitals and empty (antibonding) orbitals.

A key stereoelectronic interaction in α-fluoroketones is hyperconjugation. The gauche effect, a well-documented phenomenon, describes the tendency of 1,2-disubstituted ethanes with electronegative groups to favor a gauche conformation over an anti conformation. wikipedia.orgacs.org This is due to a stabilizing interaction between a σ bonding orbital (e.g., σ_C-H) and an adjacent anti-periplanar σ* antibonding orbital (e.g., σ*_C-F). wikipedia.org In ethyl 1-fluoro-2-oxocyclohexanecarboxylate, such interactions between C-C or C-H bonds on the cyclohexane (B81311) ring and the C-F bond influence the conformational equilibrium of the ring.

However, the reactivity of α-fluoroketones can be counterintuitive. While fluorine's high electronegativity would suggest it strongly activates the carbonyl group towards nucleophilic attack, studies have shown that α-fluoro ketones can be slightly less reactive than their α-chloro and α-bromo analogs in borohydride (B1222165) reductions. beilstein-journals.orgnih.gov Computational work suggests this is a stereoelectronic effect: the most reactive conformation for nucleophilic attack requires the C-X (halogen) bond to be orthogonal to the C=O bond to allow for optimal orbital overlap. This conformation is energetically disfavored for fluorine compared to chlorine or bromine, creating a higher energy barrier to reaction. beilstein-journals.orgnih.gov This is attributed to repulsion between the non-polarizable lone pairs of fluorine and the filled C=O π-orbital. beilstein-journals.org

Investigation of Substrate-Dependent Chemoselectivity in Fluorination Reactions

Chemoselectivity—the preferential reaction of one functional group over others—is a critical consideration in the synthesis of complex molecules. In the fluorination of β-keto esters, the structure of the substrate can have a profound impact on the reaction's outcome.

Studies on the fluorination of highly functionalized cycloalkanes have demonstrated a high degree of substrate dependence, where the stereochemistry and the nature of neighboring functional groups can direct the fluorination to a specific site or prevent it altogether. nih.govd-nb.info For example, the presence of nearby hydroxyl or protected amine groups can influence the regioselectivity of hydroxy-fluorine exchange. nih.gov

In the context of ethyl 2-oxocyclohexanecarboxylate derivatives, a key aspect of chemoselectivity is achieving fluorination exclusively at the α-carbon without affecting other potentially reactive sites. Research on the fluorination of α-branched cyclohexanones bearing alkenyl or alkynyl groups has shown complete regioselectivity for fluorination at the α-position of the ketone, with no undesired reaction at the C=C or C≡C triple bonds. nih.govacs.org This highlights the significantly higher nucleophilicity of the enamine or enolate intermediate compared to the unsaturated moieties under these catalytic conditions.

Furthermore, reaction conditions can be tuned to switch selectivity. In certain benzylic fluorinations, the choice of a protic versus aprotic solvent can completely change the reaction pathway, switching between C-H fluorination and decarboxylative fluorination for the same substrate. nih.govacs.org This demonstrates that chemoselectivity is a complex interplay between the substrate's intrinsic properties, the catalyst, and the reaction environment. A quantitative reactivity scale for electrophilic fluorinating reagents also aids in predicting and controlling selectivity, as a milder reagent may react with a highly nucleophilic enolate while leaving other, less reactive groups untouched. nih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utility of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate as a Key Synthetic Building Block

This compound belongs to the class of α-fluoro-β-keto esters. This arrangement of functional groups—a ketone, an ester, and a fluorine atom on a cyclic scaffold—provides multiple reactive sites for chemical modification. The fluorine atom, being the most electronegative element, significantly influences the reactivity of the adjacent carbonyl group and the acidity of the α-proton, making the molecule a highly versatile tool for chemists.

The key structural features and their synthetic implications are summarized below:

| Feature | Synthetic Utility |

| β-Keto Ester System | Allows for a wide range of classical keto-ester reactions, including alkylations, acylations, and condensations. The ketone can be targeted by nucleophiles or reducing agents. |

| α-Fluoro Substituent | Increases the electrophilicity of the ketone carbonyl carbon, making it more susceptible to attack by nucleophiles. It also provides a handle for introducing fluorine into a target molecule, which can enhance biological activity. |

| Quaternary Carbon Center | The fluorinated carbon is a stereocenter, offering the potential for creating chiral molecules through asymmetric synthesis. Asymmetric fluorination of β-keto esters is a known strategy for producing enantiomerically enriched compounds. mdpi.com |

| Cyclic Scaffold | Provides a rigid cyclohexyl framework, which is a common structural motif in many pharmaceutical and biologically active compounds. |

The reactions of α-fluoro-β-keto-esters have been a subject of study, revealing their utility in creating various heterocyclic and acyclic compounds. rsc.org The combination of these features makes this compound a prized starting material for constructing complex molecular architectures with precise control over functionality and stereochemistry.

Synthesis of Fluorinated Bioactive Molecules

The unique reactivity of this compound makes it an ideal precursor for a variety of fluorinated molecules with significant biological and medicinal potential.

Precursors to Fluorinated Amino Acids

Fluorinated amino acids are of great interest in medicinal chemistry as their incorporation into peptides can enhance stability and modulate biological activity. This compound serves as a potential starting material for the synthesis of cyclic fluorinated β-amino acids. A common synthetic pathway involves the transformation of the β-keto ester into a β-amino acid. This can be achieved using transaminases, which are enzymes that catalyze the transfer of an amino group to a ketone. nih.gov

A proposed synthetic route from this compound is as follows:

Stereoselective Reduction: The ketone group is first reduced to a hydroxyl group, yielding an α-fluoro-β-hydroxy ester. This step can be performed with high stereocontrol using commercially available ketoreductase (KRED) enzymes. alaska.edu

Conversion to Amine: The resulting hydroxyl group can then be converted into an amino group through methods such as a Mitsunobu reaction or by converting it to a leaving group followed by nucleophilic substitution with an azide (B81097) and subsequent reduction.

These optically pure α-fluoro-β-hydroxy esters are considered valuable intermediates for the synthesis of medicinally relevant compounds, including fluorinated amino acids. alaska.edu

Precursors to Fluorinated Sphingolipid Derivatives

Sphingolipids and their analogs are crucial signaling molecules involved in numerous cellular processes. Fluorinated versions are valuable tools for studying their biological roles and for developing potential therapeutics. A 2014 study detailed the synthesis of a fluorinated agonist for the sphingosine-1-phosphate (S1P) receptor, highlighting the importance of such molecules. nih.gov

This compound is a precursor to intermediates that are explicitly suggested for the synthesis of fluorinated sphingolipid derivatives. alaska.edu The α-fluoro-β-hydroxy esters obtained from the stereoselective reduction of the parent compound can be further elaborated into the carbon backbone required for sphingolipid synthesis, with the fluorine atom providing a key structural modification.

Intermediates in the Production of Pharmaceutical Agents

The introduction of fluorine is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. Fluorinated cyclic scaffolds are present in numerous pharmaceutical agents. For instance, complex substituted aniline (B41778) compounds that bind to CCR(4) receptors have been patented for the treatment of allergic diseases, autoimmune diseases, and cancer. googleapis.com While not directly synthesized from this compound, these structures exemplify the types of complex, fluorinated molecules that can be built using such versatile building blocks. The cyclohexanone (B45756) framework provides a ready-made scaffold that can be functionalized to create libraries of potential drug candidates.

Design of Enzyme Inhibitors and Other Biologically Active Compounds

The α-fluoro-keto motif is a powerful tool in the design of enzyme inhibitors, particularly for serine proteases. nih.govresearchgate.net The electron-withdrawing fluorine atom destabilizes the ketone, making it readily attacked by the active site serine residue of enzymes like chymotrypsin (B1334515) and human leukocyte elastase. nih.govacs.org This forms a stable hemiacetal adduct that mimics the tetrahedral transition state of peptide bond cleavage, effectively inhibiting the enzyme. nih.gov This mechanism makes α-fluorinated ketones potent and specific inhibitors.

Furthermore, the compound can be used to synthesize other biologically active molecules. For example, research into fluorinated olefinic peptide nucleic acids (F-OPA), which are designed to recognize DNA, relies on building blocks containing fluorinated motifs. nih.gov The synthesis of these complex molecules often starts from simpler, functionalized cyclic or acyclic precursors.

Role in Agrochemical Research and Development

Fluorine-containing compounds represent a significant and growing class of modern agrochemicals, including pesticides and herbicides. The inclusion of fluorine can lead to increased efficacy, altered selectivity, and improved environmental profiles. While specific patents detailing the use of this compound in a final agrochemical product are not widespread, its non-fluorinated analog, Ethyl 2-oxocyclohexanecarboxylate, is a known intermediate in this sector. General patents for pesticide preparations often involve complex organic molecules where such building blocks would be valuable. google.com Given the known benefits of fluorine in agrochemicals, this compound is a compound of high interest for the development of new, more effective crop protection agents.

Biocatalytic Applications in Organic Synthesis

The application of biocatalysis in organic synthesis has gained significant traction as a powerful tool for creating chiral molecules with high selectivity under mild reaction conditions. While specific, documented biocatalytic applications for This compound are not extensively reported in peer-reviewed literature, its structure as a fluorinated β-keto ester makes it a prime candidate for several enzymatic transformations based on research with analogous compounds. The primary biocatalytic routes applicable to this substrate are the stereoselective reduction of the ketone and the enantioselective hydrolysis of the ester.

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of industrial biocatalysis, prized for its ability to generate enantiopure products. biomedpharmajournal.orgmdma.ch Alcohol dehydrogenases (ADHs) are a prominent class of enzymes utilized for this purpose, often sourced from various microorganisms or used as isolated enzymes. nih.gov A notable industrial example is the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate, a key chiral intermediate in the synthesis of pharmaceuticals. nih.govmdpi.com This transformation is efficiently carried out using whole-cell systems, such as recombinant E. coli engineered to co-express an aldehyde reductase and a glucose dehydrogenase for the necessary cofactor regeneration. nih.gov

Another widely used biocatalyst for the asymmetric reduction of ketones, particularly β-keto esters, is baker's yeast (Saccharomyces cerevisiae). biomedpharmajournal.orgmdma.chresearchgate.net Its ease of use and broad substrate applicability make it an attractive option for generating chiral alcohols.

Drawing parallels from these established biocatalytic reductions, it is highly probable that This compound can be stereoselectively reduced at its ketone functionality. The selection of the specific biocatalyst—be it a purified ADH or a whole-cell system—would be critical in dictating the stereochemical outcome, leading to the formation of specific diastereomers of ethyl 1-fluoro-2-hydroxycyclohexanecarboxylate with potentially high enantiomeric purity. The fluorine atom at the α-position to the ketone is expected to influence the enzyme's ability to bind the substrate and the resulting stereoselectivity of the reduction.

Furthermore, the ester group of This compound presents an opportunity for enzymatic resolution. Lipases and esterases are well-known for their ability to catalyze the enantioselective hydrolysis of esters. For instance, Pseudomonas lipase (B570770) has been effectively used in the kinetic resolution of racemic ethyl 2-fluorohexanoate, a process where one enantiomer is selectively hydrolyzed, leaving the other enantiomer as a highly optically pure ester. orgsyn.org A similar enzymatic resolution strategy could foreseeably be applied to a racemic mixture of This compound .

Although direct research on the biocatalytic transformations of This compound is limited, the extensive body of work on similar substrates lays a strong foundation for its potential applications in enzymatic synthesis.

Detailed Research Findings on Analogous Compounds

The following tables summarize key research findings on the biocatalytic transformation of compounds structurally related to This compound , illustrating the potential of these methods.

Table 1: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate

| Biocatalyst | Substrate Concentration | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| E. coli co-expressing aldehyde reductase and glucose dehydrogenase | 268 mg/mL | Ethyl (R)-4-chloro-3-hydroxybutanoate | 91.7% | 94.1% | nih.gov |

| Carbonyl reductase ChKRED20 (mutant MC135) | 300 g/L | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99.5% | 95% (isolated) | nih.gov |

Table 2: Biocatalytic Asymmetric Reduction of Prochiral Ketones with Baker's Yeast

| Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Methyl acetoacetate | (S)-methyl 3-hydroxybutyrate | High | Not specified | researchgate.net |

| Ethyl acetoacetate | (S)-(+)-ethyl 3-hydroxybutanoate | 85% | 59-76% | ethz.ch |

These findings underscore the high efficiency and stereoselectivity achievable with biocatalytic methods for β-keto esters, suggesting a promising outlook for similar applications with This compound .

Future Research Directions and Outlook

Development of More Efficient and Environmentally Benign Synthetic Methodologies

The synthesis of α-fluoroketones, including ethyl 1-fluoro-2-oxocyclohexanecarboxylate, is an area ripe for innovation. Current methods often rely on electrophilic fluorinating reagents like Selectfluor. organic-chemistry.org While effective, the development of more atom-economical and greener alternatives is a key objective.

Future synthetic strategies will likely focus on:

Catalytic Fluorination: Moving beyond stoichiometric fluorinating agents to catalytic systems that use simpler fluoride (B91410) sources, such as potassium fluoride (KF), is a major goal. orgsyn.org Research into phase-transfer catalysis or the use of ionic liquids could facilitate the use of alkali metal fluorides, which are inexpensive and environmentally benign. organic-chemistry.orgresearchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. Flow reactors can handle hazardous reagents more safely and often lead to higher yields and purity.

Biocatalysis: The use of enzymes, such as fluorinases, for the direct formation of C-F bonds represents a frontier in green chemistry. nih.gov Engineering enzymes to accept ethyl 2-oxocyclohexanecarboxylate as a substrate could provide a highly selective and environmentally friendly route to the target molecule under mild conditions. nih.gov

Electrochemical Synthesis: Electrosynthesis offers a reagent-free activation method. Future work could explore the anodic oxidation of ethyl 2-oxocyclohexanecarboxylate's enolate in the presence of a fluoride source, avoiding the use of chemical oxidants.

Alternative Starting Materials: Investigating syntheses from renewable resources, such as derivatives of cellulose, could provide sustainable pathways to the cyclohexane (B81311) core. mdpi.com For instance, developing transformations from bio-derived synthons like levoglucosenone (B1675106) could align the production of this fluorinated ketone with green chemistry principles. mdpi.com

A comparative table of potential synthetic improvements is presented below.

| Methodology | Current Approach (Example) | Future Goal | Potential Advantages |

| Fluorine Source | Electrophilic reagents (e.g., Selectfluor) organic-chemistry.org | Catalytic use of KF or HF salts orgsyn.orgeurekalert.org | Lower cost, reduced waste, improved safety. eurekalert.org |

| Reaction Conditions | Batch processing in organic solvents. chemicalbook.com | Continuous flow synthesis. | Enhanced safety, better process control, scalability. |

| Catalysis | Stoichiometric reagents. chemicalbook.com | Enzymatic (e.g., engineered fluorinases). nih.gov | High selectivity, mild conditions, biodegradable catalyst. nih.gov |

| Activation | Chemical activation of substrate. chemicalbook.com | Electrochemical methods. | Avoids chemical oxidants/reductants, precise control. |

Discovery of Novel Reactivity Patterns and Chemical Transformations

The unique electronic environment created by the fluorine atom at the α-position of this compound suggests a rich and underexplored reactivity profile. The strong electron-withdrawing nature of fluorine is known to profoundly alter the chemical behavior of adjacent functional groups. lookchem.com

Future research should investigate:

Umpolung Reactivity: Exploring conditions that could induce umpolung (reactivity inversion) at the α-carbon, allowing it to act as a nucleophile in reactions, despite the electron-withdrawing fluorine.

Ring-Opening and Rearrangement Reactions: The strained cyclic system, activated by both the ketone and the fluoro-ester functionalities, could be a substrate for novel ring-opening or rearrangement reactions, potentially leading to structurally complex acyclic fluorinated molecules. Palladium-catalyzed decarboxylation reactions, for instance, have been used on similar systems to generate α-fluoro-α,β-unsaturated ketones. oup.com

Fluorine as a Leaving Group: While the C-F bond is exceptionally strong, investigating its potential as a leaving group under specific catalytic conditions could open new avenues for functionalization at the quaternary center.

Tandem Reactions: Designing one-pot tandem reactions that exploit the multiple functional groups is a promising direction. For example, a reaction could be initiated at the ketone, followed by a transformation involving the ester, all orchestrated in a single synthetic operation. lookchem.com Research on the tandem fluorination and Robinson annulation of similar substrates has shown the potential for complex molecule synthesis in one pot. researchgate.net

Advancement in Asymmetric Catalysis for Fluorinated Systems

The presence of a stereogenic center at the C1 position makes the enantioselective synthesis of this compound a critical goal. Advances in asymmetric catalysis are essential for accessing enantiomerically pure forms of this compound, which is crucial for applications in medicinal chemistry and materials science. organicreactions.org

Key areas for future development include:

Organocatalysis: Chiral primary and secondary amines, such as those derived from proline or cinchona alkaloids, have proven effective in the asymmetric fluorination of aldehydes and ketones. acs.orgnih.govprinceton.edu Future work should focus on designing new organocatalysts specifically tailored for the steric and electronic demands of cyclic β-keto esters. researchgate.netnih.gov

Transition Metal Catalysis: Chiral metal complexes (e.g., with Cu(II), Pd(II), Ti(IV)) have been successfully used for the enantioselective fluorination of β-dicarbonyl compounds. researchgate.netmdpi.comacs.org The development of new chiral ligands that can achieve higher enantioselectivities (ee) and turnover numbers for the fluorination of ethyl 2-oxocyclohexanecarboxylate is a significant research direction. mdpi.com

Phase-Transfer Catalysis: Chiral phase-transfer catalysts offer a practical method for asymmetric synthesis, particularly when using inorganic fluoride sources. researchgate.net Research into novel chiral catalysts, such as chiral dicarboxylate or bis-urea structures, could lead to highly efficient and enantioselective fluorination under mild, biphasic conditions. researchgate.net

Kinetic Resolution: For racemic this compound, developing efficient enzymatic or chemical kinetic resolution methods could provide access to both enantiomers in high purity. orgsyn.org

| Catalytic System | Catalyst Example | Achieved Enantioselectivity (in related systems) | Future Research Target |

| Organocatalysis | Imidazolidinone | >90% ee for aldehydes princeton.edu | Catalyst design for cyclic β-keto esters. |

| Transition Metal | Cu(II)-pybox | up to 94% ee for β-keto esters mdpi.com | Ligand optimization for higher efficiency. |

| Phase-Transfer | Chiral Bis-urea | High ee for β-fluoroamines researchgate.net | Application to C-F bond formation on the cyclohexane ring. |

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT) and machine learning, is set to play a pivotal role in accelerating research on this compound. nih.govresearchgate.net These methods can provide deep mechanistic insights and predict properties before embarking on extensive experimental work.

Future computational studies should focus on:

Mechanism Elucidation: Using DFT to model reaction pathways for the synthesis and transformation of the title compound can help in understanding transition states and intermediates, guiding the optimization of reaction conditions. rsc.org

Catalyst Design: Computational screening of virtual libraries of chiral catalysts can identify promising candidates for asymmetric synthesis, saving significant experimental time and resources. This approach can rationalize the origins of stereoselectivity and guide the design of more effective catalysts.

Spectroscopic Prediction: Calculating NMR spectra (especially ¹⁹F NMR) can aid in the characterization of new compounds and intermediates. nih.gov This is particularly valuable for distinguishing between regio- and stereoisomers.

Machine Learning for Reactivity Prediction: Training machine learning models on datasets of fluorinated compounds could allow for the rapid prediction of reactivity, stability, and even potential biological activity. chemrxiv.org Such models can help prioritize synthetic targets and experimental efforts. chemrxiv.org Computational studies have already been used to predict C-F bond dissociation energies, which is crucial for understanding degradation pathways. chemrxiv.org

Exploration of New Applications in Materials Science and Chemical Biology

The unique properties conferred by the fluorine atom—such as increased thermal stability, metabolic stability, and altered electronic character—suggest that this compound and its derivatives could find applications in diverse fields. emerginginvestigators.org

Potential future applications to be explored include:

Liquid Crystals: The high polarity of C-F bonds can be exploited in the design of new liquid crystalline materials. The rigid cyclohexane scaffold of the title compound could be functionalized to create novel fluorinated liquid crystals with specific phase behaviors. All-cis 1,2,3,4,5,6-hexafluorocyclohexane, for example, is noted as the most polar aliphatic compound and has been used as a platform for supramolecular polymers. researchgate.netnih.gov

Polymers and Advanced Materials: The compound could serve as a monomer or a precursor to monomers for fluorinated polymers. Such polymers might exhibit desirable properties like high thermal stability, chemical resistance, and low surface energy.

Chemical Biology Probes: The introduction of fluorine can enhance the metabolic stability and binding affinity of bioactive molecules. emerginginvestigators.org this compound could be used as a starting point for the synthesis of fluorinated analogues of natural products or drugs, potentially leading to compounds with improved pharmacokinetic profiles. The ¹⁹F nucleus also serves as a sensitive NMR probe for studying molecular interactions in biological systems.